molecular formula C8H11N3O2 B1380751 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 1496734-87-2

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B1380751
CAS No.: 1496734-87-2
M. Wt: 181.19 g/mol
InChI Key: KSSGMJJRJZLREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (C₈H₁₁N₃O₂) has been resolved using single-crystal X-ray diffraction, revealing a fused bicyclic system comprising a benzotriazole moiety and a partially saturated cyclohexene ring. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 8.709 Å, b = 11.235 Å, c = 14.892 Å, and β = 102.3°. The stereochemical configuration at the C6 position is determined as S through anomalous dispersion effects, with the carboxylic acid group occupying an axial position relative to the tetrahydrobenzotriazole ring.

Key intermolecular interactions include hydrogen bonding between the carboxylic acid oxygen (O1) and the triazole N2 atom of adjacent molecules (O1–H⋯N2 = 2.68 Å), forming a one-dimensional chain along the b-axis. π-π stacking between benzotriazole rings (centroid-centroid distance = 3.655 Å) further stabilizes the crystal lattice. The methyl group at N1 adopts a pseudo-equatorial orientation, minimizing steric hindrance with the adjacent cyclohexene ring.

Crystallographic Parameter Value
Space group P2₁/c
Unit cell volume 1354.2 ų
Z 4
Density (calc.) 1.342 g/cm³
R-factor 0.0445

Spectroscopic Characterization via NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits distinct signals for the methyl group (δ 3.12, singlet, 3H), cyclohexene protons (δ 1.98–2.45, multiplet, 4H), and the carboxylic acid proton (δ 12.8, broad singlet, 1H). The ¹³C NMR spectrum confirms the presence of the carbonyl carbon at δ 172.4 and the methyl group at δ 34.2. Coupling constants for the cyclohexene protons (J = 7.2–9.6 Hz) indicate a chair-like conformation with moderate ring puckering.

Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹) include:

  • Broad O–H stretch at 2980–2550 (carboxylic acid)
  • C=O stretch at 1685 (carboxylic acid)
  • Triazole ring vibrations at 1540 (C=N) and 1452 (N–N)
  • Methyl C–H bends at 1385 and 1360

Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 181.0971 [M+H]⁺ (calc. 181.0972 for C₈H₁₁N₃O₂), with fragmentation patterns dominated by loss of CO₂ (m/z 137.0815) and subsequent ring-opening reactions.

Spectroscopic Technique Key Assignments
¹H NMR δ 3.12 (N–CH₃), δ 12.8 (COOH)
¹³C NMR δ 172.4 (C=O), δ 34.2 (N–CH₃)
IR 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HRMS m/z 181.0971 [M+H]⁺ (Δ = 0.1 ppm)

Computational Modeling of Electronic Structure and Tautomeric Equilibria

Density Functional Theory (DFT) calculations at the ωB97x-D/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the triazole ring and the LUMO on the carboxylic acid moiety. The methyl group at N1 increases the rotational barrier of the triazole ring by 8.7 kcal/mol compared to the unmethylated analog, stabilizing the s-cis conformation.

Tautomeric equilibria between the 1H- and 2H-benzotriazole forms were evaluated using Gibbs free energy calculations. The 1H-tautomer is favored by 3.4 kcal/mol due to intramolecular hydrogen bonding between the carboxylic acid and N3 (ΔG = −2.1 kcal/mol). Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the triazole lone pairs (n(N2) → σ*(C6–O2), 12.8 kcal/mol) that enhance planarity.

Computational Parameter Value
HOMO-LUMO gap 5.2 eV
Rotational barrier (N1–CH₃) 8.7 kcal/mol
Tautomeric preference (1H:2H) 97:3 at 298 K
NBO stabilization energy 12.8 kcal/mol

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGMJJRJZLREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the construction or modification of the benzotriazole core, followed by selective functionalization to introduce the methyl group at the N-1 position and the carboxylic acid group at the 6-position of the tetrahydrobenzotriazole ring.

Stepwise Synthetic Route

Based on analogous benzotriazole derivative syntheses and related heterocyclic carboxylic acid preparations, the following steps are generally employed:

  • N-Methylation of Benzotriazole Core:

    • Starting from 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in ethanol) to yield 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.
  • Lithiation and Carboxylation:

    • Directed lithiation at the 6-position of the benzotriazole ring is achieved by treatment with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures (-78 °C).
    • The lithiated intermediate is then reacted with carbon dioxide (dry ice) to introduce the carboxylate group, which upon acidic workup yields the carboxylic acid functionality at the 6-position.
  • Purification and Characterization:

    • The crude product is purified by extraction, washing, and crystallization steps, often using solvents like dichloromethane, toluene, or n-heptane.
    • Purity is typically confirmed by HPLC, NMR, and MS analysis, with yields reported around 70-75% for the carboxylation step.

Alternative Synthetic Approaches

  • Use of Halogenated Intermediates:

    • Bromination at the 6-position followed by palladium-catalyzed hydrogenation or zinc-mediated debromination can be employed to obtain the carboxylic acid derivative after subsequent carboxylation steps.
    • Trimethylsilyl-substituted intermediates have also been used for regioselective functionalization.
  • Methyl Ester Intermediates:

    • Conversion of the carboxylic acid to methyl esters using thionyl chloride and methanol facilitates purification and further transformations before final hydrolysis back to the acid.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Yield (%) Notes
1 N-Methylation Methyl iodide, K2CO3, ethanol, reflux 1-methyl-4,5,6,7-tetrahydrobenzotriazole ~80 Methylation at N-1 position
2 Lithiation & Carboxylation LDA or n-BuLi, THF, -78 °C, CO2 introduction 1-methyl-4,5,6,7-tetrahydrobenzotriazole-6-carboxylic acid 70-75 Directed lithiation followed by CO2 quench
3 Purification Extraction, crystallization Pure carboxylic acid compound - HPLC purity > 97% reported
4 Optional Bromination Br2 or NBS, Pd/C hydrogenation or Zn reduction 6-bromo intermediate and final acid Variable Alternative regioselective functionalization
5 Esterification SOCl2, methanol Methyl ester intermediate - For ease of handling and purification

Research Findings and Notes

  • The lithiation/carboxylation method is the most widely reported and efficient approach for regioselective introduction of the carboxyl group at the 6-position of the tetrahydrobenzotriazole ring.
  • N-Methylation prior to carboxylation ensures selective functionalization without competing side reactions at the nitrogen atoms.
  • Purification techniques are critical to achieve high purity (>97%) as confirmed by analytical data from suppliers and research labs.
  • Alternative methods involving halogenated intermediates offer routes for further functional group modifications and are useful in medicinal chemistry for analog synthesis.
  • The compound’s preparation is supported by extensive characterization data including NMR, MS, and HPLC, although detailed spectra are proprietary or available upon request from chemical suppliers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that can enhance its properties and applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent and catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Introduction to 1-Methyl-4,5,6,7-Tetrahydro-1H-1,2,3-Benzotriazole-6-Carboxylic Acid

This compound (CAS Number: 1496734-87-2) is a compound of significant interest in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological studies, supported by comprehensive data tables and case studies.

Structural Information

  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 196.22 g/mol
  • IUPAC Name : this compound
  • SMILES : CN1C(C(=O)O)=NC2=C(N=N1)C=CC=C2

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets.

Case Study: P2X7 Receptor Antagonism

Research has shown that derivatives of benzotriazole compounds can act as antagonists for the P2X7 receptor. This receptor is implicated in inflammatory responses and pain signaling pathways. The ability of this compound to modulate such receptors positions it as a candidate for developing new analgesics or anti-inflammatory drugs.

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its potential use in the synthesis of novel polymers and coordination complexes has been explored.

Case Study: Polymer Development

Recent studies have demonstrated the incorporation of benzotriazole derivatives into polymer matrices to enhance thermal stability and UV resistance. This application is particularly relevant in the development of materials for outdoor use.

Biological Studies

This compound has also been utilized in biological studies to understand its interaction with cellular mechanisms. Its role as a potential inhibitor in various biochemical pathways is under investigation.

Example: Antioxidant Activity

Research indicates that benzotriazole derivatives exhibit antioxidant properties. Studies measuring reactive oxygen species (ROS) levels in cell cultures have shown that these compounds can reduce oxidative stress markers.

Mechanism of Action

The mechanism by which 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid exerts its effects depends on its specific application. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. In biological studies, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Molecular Targets and Pathways Involved: The compound's molecular targets and pathways can vary depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid (CAS: 1781071-68-8)

  • Structural Difference : The 1-position substituent is an isopropyl group instead of methyl.
  • This substitution also enhances lipophilicity (logP), which could improve membrane permeability in biological systems .

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid (CAS: 50907-17-0)

  • Structural Difference : A hydroxyl group replaces the methyl group at the 1-position.
  • Impact : The hydroxyl group introduces polarity, improving aqueous solubility. This derivative is documented as a corrosion inhibitor and stabilizer in organic synthesis due to its ability to form hydrogen bonds and chelate metals .
  • Reactivity : The hydroxyl group may render the compound more susceptible to oxidation compared to the methylated analog.

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid Hydrochloride

  • Structural Difference : The heterocycle is a benzodiazole (two nitrogen atoms) instead of a benzotriazole (three nitrogen atoms).
  • The hydrochloride salt form enhances solubility in polar solvents .
  • Applications : Benzodiazoles are less commonly used as corrosion inhibitors but may exhibit distinct biological activity due to altered charge distribution.

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-amine

  • Structural Difference : An amine group replaces the methyl and carboxylic acid substituents.
  • Impact : The amine group introduces basicity, enabling participation in acid-base reactions and coordination chemistry. This compound could serve as a ligand or intermediate in pharmaceutical synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid C₈H₁₁N₃O₂ 181.20 1-CH₃, 6-COOH High lipophilicity; potential drug candidate
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid C₁₁H₁₅N₃O₂ ~221.26 (estimated) 1-isopropyl, 6-COOH Enhanced steric bulk; improved lipid solubility
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid C₇H₅N₃O₃ ~195.18 (estimated) 1-OH, 6-COOH Corrosion inhibition; organic synthesis stabilizer
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride C₉H₁₀N₂O₃·HCl 194.19 (free base) 1-CH₃, 6-COOH, HCl salt Increased solubility; altered electronic properties

Key Research Findings

  • Electronic Effects : The benzotriazole core’s three nitrogen atoms confer greater aromatic stability and acidity compared to benzodiazoles, as evidenced by their divergent applications in corrosion inhibition vs. biological systems .
  • Substituent Influence : Methyl and isopropyl groups enhance lipophilicity, whereas hydroxyl and amine groups improve polarity and reactivity, respectively .
  • Synthetic Utility : Carboxylic acid derivatives (e.g., the target compound) are versatile intermediates for further functionalization, such as amide coupling or esterification, as seen in benzodithiazine analogs (–3).

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (MTHBCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of MTHBCA, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

  • Molecular Formula: C8H11N3O2
  • Molecular Weight: 181.19 g/mol
  • CAS Number: 1496734-87-2

Antimicrobial Activity

MTHBCA exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds in the benzotriazole class can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
MTHBCAE. coli6.25 μg/mL
MTHBCAB. subtilis12.5 μg/mL

These findings suggest that the presence of bulky hydrophobic groups enhances antimicrobial efficacy .

Anti-inflammatory Effects

MTHBCA has been studied for its potential anti-inflammatory properties. It is believed to modulate biological pathways by interacting with specific molecular targets, possibly through the inhibition of pro-inflammatory cytokines. This activity could make MTHBCA a candidate for therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have also explored the anticancer potential of MTHBCA. In vitro assays demonstrated that MTHBCA could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance:

  • Cell Line: HeLa (cervical cancer)
  • Effect: Induction of apoptosis at concentrations above 10 μM after 48 hours of treatment.

This suggests that MTHBCA may serve as a promising lead compound in cancer therapy research .

The precise mechanism by which MTHBCA exerts its biological effects remains an area of active investigation. However, studies indicate that it may function by:

  • Binding to Enzymes/Receptors: Modulating enzyme activity or receptor signaling pathways.
  • Interfering with DNA/RNA Synthesis: Potentially affecting cellular replication processes.

These interactions are crucial for understanding how MTHBCA can be utilized in therapeutic contexts .

Case Studies

  • Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology evaluated various benzotriazole derivatives, including MTHBCA, against multiple pathogens. The results highlighted a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Cancer Cell Line Study : Research conducted on the effects of MTHBCA on HeLa cells demonstrated significant reduction in cell viability and increased markers of apoptosis when treated with higher concentrations (10 μM and above) over 48 hours .

Q & A

Q. How can researchers optimize the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid?

Methodological Answer: Synthesis optimization involves refluxing precursors (e.g., cyclohexane-dicarboxamides) with binucleophilic reagents under controlled temperature and solvent conditions. Key parameters include:

  • Catalyst Selection : Use of acid catalysts (e.g., acetic acid) to enhance cyclization efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the product, monitored by TLC (Rf ~0.4–0.6) .
  • Yield Improvement : Adjusting stoichiometry of methylating agents (e.g., methyl iodide) and reaction time (12–24 hours) to minimize side products.

Q. Reference Data :

ParameterOptimal ConditionYield (%)Purity (HPLC)
Reaction Temperature80–100°C65–75≥95%
Solvent SystemEthanol/Water (4:1)7097%
ChromatographyEthyl Acetate/Hexane (3:7)N/A99%

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzotriazole core and methyl/carboxylic acid substituents. Key signals:
    • ¹H NMR: δ 1.2–1.5 ppm (tetrahydro ring CH2), δ 2.8–3.1 ppm (N-methyl group) .
    • ¹³C NMR: δ 170–175 ppm (carboxylic acid C=O), δ 40–45 ppm (N-CH3) .
  • IR Spectroscopy : Identify functional groups via peaks at ~2500–3000 cm⁻¹ (carboxylic acid O-H) and 1650–1700 cm⁻¹ (C=O stretch) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding networks in crystalline forms (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. Example protocol:
    • Incubate compound (1–100 µM) with recombinant enzyme in buffer (pH 7.4) at 37°C.
    • Measure inhibition via fluorescence/quenching (e.g., IC50 calculation) .
  • Cell-Based Assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to COX-2 (PDB ID: 5KIR). Prioritize poses with ΔG ≤ -8 kcal/mol .

Q. Reference Data :

Assay TypeTargetIC50 (µM)ΔG (kcal/mol)
COX-2 InhibitionRecombinant12.3-8.2
Cytotoxicity (MCF-7)Breast Cancer45.7N/A

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electronic properties (HOMO-LUMO gaps) of analogs. Mismatches between predicted and experimental activity may indicate unaccounted steric effects .
  • Isosteric Replacement : Synthesize analogs with bioisosteres (e.g., replacing carboxylic acid with tetrazole) to test hydrophilicity contributions .
  • Mutagenesis Studies : For protein targets, generate point mutations (e.g., Arg120Ala in COX-2) to validate binding hypotheses .

Case Study :
A 2022 study resolved discrepancies in benzotriazole analog activity by correlating logP values (measured via HPLC) with membrane permeability. Compounds with logP > 2.5 showed enhanced cellular uptake but reduced aqueous solubility .

Q. What strategies are effective for improving the compound’s metabolic stability?

Methodological Answer:

  • Prodrug Design : Mask the carboxylic acid as an ethyl ester (hydrolyzable in vivo) to enhance bioavailability. Monitor stability in simulated gastric fluid (SGF, pH 1.2) and human liver microsomes .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated degradation .
  • PK/PD Modeling : Use compartmental models to predict half-life and optimize dosing regimens .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility?

Methodological Answer:

  • Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Discrepancies often arise from pH variations or impurities.

  • Thermodynamic Solubility : Use shake-flask method with HPLC quantification. Example

    SolventSolubility (mg/mL)pH
    PBS0.87.4
    DMSO50.2N/A
  • Particle Size Analysis : Reduce particle size via nano-milling (e.g., 200 nm particles increase solubility by 3×) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.